molecular formula C12H9ClN2 B1347669 2-Chloro-5,8-dimethylquinoline-3-carbonitrile CAS No. 351363-12-7

2-Chloro-5,8-dimethylquinoline-3-carbonitrile

Cat. No.: B1347669
CAS No.: 351363-12-7
M. Wt: 216.66 g/mol
InChI Key: SXMZARFPNUVUNV-UHFFFAOYSA-N
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Description

2-Chloro-5,8-dimethylquinoline-3-carbonitrile is a halogenated heterocyclic compound with the molecular formula C12H9ClN2 It is a derivative of quinoline, a nitrogen-containing aromatic compound, and is characterized by the presence of chlorine and nitrile functional groups at specific positions on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile typically involves the chlorination of 5,8-dimethylquinoline followed by the introduction of a nitrile group. One common method involves the reaction of 5,8-dimethylquinoline with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 2-position. This is followed by the reaction with a suitable nitrile source, such as sodium cyanide (NaCN), under appropriate conditions to form the nitrile group at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,8-dimethylquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5,8-dimethylquinoline-3-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5,8-dimethylquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    2-Chloro-8-ethylquinoline-3-carbonitrile: Similar structure with an ethyl group at the 8-position instead of a methyl group.

    2,6-Dichloro-8-methylquinoline-3-carbonitrile: Contains an additional chlorine atom at the 6-position.

Uniqueness

2-Chloro-5,8-dimethylquinoline-3-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. Its combination of chlorine and nitrile groups on the quinoline ring makes it a versatile intermediate for various synthetic applications .

Biological Activity

2-Chloro-5,8-dimethylquinoline-3-carbonitrile is a heterocyclic compound with a unique structure that includes a chlorine atom, two methyl groups, and a cyano group attached to a quinoline core. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H9ClN2, with a molecular weight of 216.67 g/mol. Its structural features contribute to its reactivity and biological properties.

Property Value
Molecular FormulaC12H9ClN2
Molecular Weight216.67 g/mol
Chemical StructureChemical Structure
SolubilitySoluble in organic solvents

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anticancer Activity

Studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms. For instance:

  • Mechanism of Action : The compound may interact with specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy .
  • Case Study : In vitro assays have shown that derivatives of quinoline compounds exhibit anti-proliferative effects against various cancer cell lines .

2. Antimicrobial Properties

The compound has been investigated for its antimicrobial activity:

  • Antibacterial Activity : It has demonstrated effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes .
  • Antifungal Activity : Preliminary studies indicate antifungal properties against pathogens like Aspergillus niger .

The biological activity of this compound is largely attributed to its ability to interact with molecular targets such as enzymes or receptors. The presence of the cyano group enhances its binding affinity and specificity towards these targets.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:

Compound Name Structural Features Biological Activity
2-ChloroquinolineChlorine at position 2Moderate antibacterial activity
5-MethylquinolineMethyl group at position 5Limited anticancer properties
6-Chloro-7-methylquinolineChlorine at position 6Antifungal activity
This compound Chlorine at position 2; Methyl groups at positions 5 and 8; Cyano group at position 3Significant anticancer and antimicrobial properties

Future Research Directions

Given the promising biological activities observed in preliminary studies, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the specific pathways influenced by this compound could enhance understanding of its pharmacological profile.
  • In Vivo Studies : Animal models could provide insights into the efficacy and safety profile of the compound in a physiological context.
  • Structure-Activity Relationship (SAR) Studies : Exploring variations in structure could lead to the development of more potent derivatives.

Properties

IUPAC Name

2-chloro-5,8-dimethylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2/c1-7-3-4-8(2)11-10(7)5-9(6-14)12(13)15-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMZARFPNUVUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357716
Record name 2-chloro-5,8-dimethylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805392
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

351363-12-7
Record name 2-chloro-5,8-dimethylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 351363-12-7
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